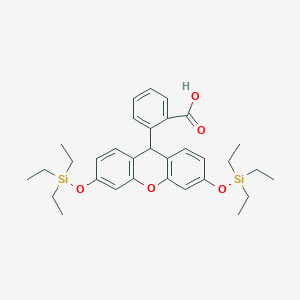
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid is a complex organic compound that features a xanthene core substituted with triethylsilyl groups and a benzoic acid moiety
Preparation Methods
The synthesis of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. The triethylsilyl groups are introduced through silylation reactions, which are often carried out using reagents such as triethylsilyl chloride in the presence of a base like pyridine.
Chemical Reactions Analysis
2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
Morphinan, 7,8-didehydro-4,5-epoxy-17-methyl-3,6-bis((trimethylsilyl)oxy)-: This compound shares the triethylsilyl groups but has a different core structure.
Cyclononasiloxane, octadecamethyl-: Another compound with multiple silyl groups, but with a different backbone.
Benzoic acid, 2,5-bis(trimethylsiloxy): Similar in having silyl-substituted benzoic acid, but with different silyl groups and substitution pattern.
These comparisons highlight the unique combination of the xanthene core and triethylsilyl groups in 2-(3,6-Bis((triethylsilyl)oxy)-9H-xanthen-9-yl)benzoic acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H42O5Si2 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
2-[3,6-bis(triethylsilyloxy)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C32H42O5Si2/c1-7-38(8-2,9-3)36-23-17-19-27-29(21-23)35-30-22-24(37-39(10-4,11-5)12-6)18-20-28(30)31(27)25-15-13-14-16-26(25)32(33)34/h13-22,31H,7-12H2,1-6H3,(H,33,34) |
InChI Key |
CREKXOLASLKQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)O[Si](CC)(CC)CC)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
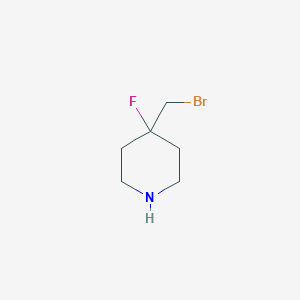
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
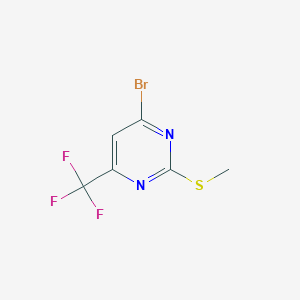
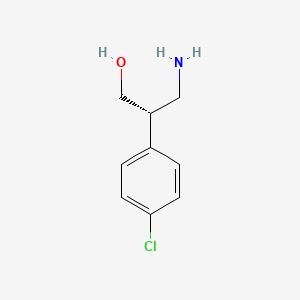

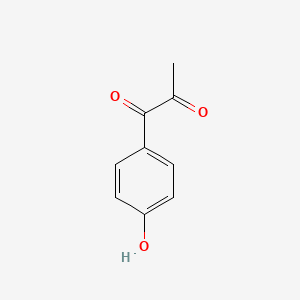
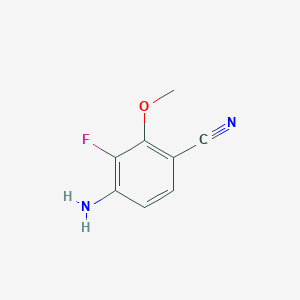
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
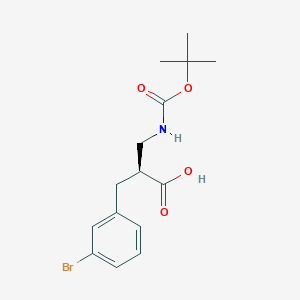
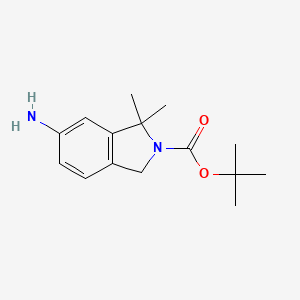
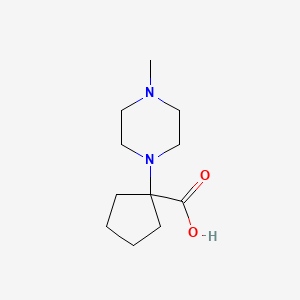
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
